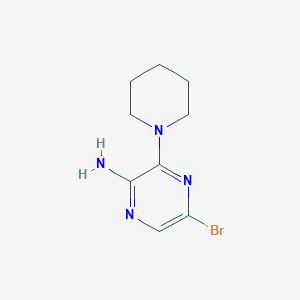

2-Amino-5-bromo-3-piperidin-1-ylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-3-piperidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNJPCTWGYGLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670289 | |

| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90674-84-3 | |

| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine. The information presented herein is curated for professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering a foundational understanding of this molecule's characteristics. This document emphasizes experimental data where available and provides theoretical context to aid in its application and further research.

Introduction and Significance

2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and approved pharmaceuticals. The unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a piperidinyl moiety suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The electron-donating amino and piperidinyl groups, combined with the electron-withdrawing bromine atom, create a distinct electronic profile that can be exploited for various chemical transformations and molecular interactions. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic protocols and for predicting its behavior in biological systems.

Molecular Structure and Chemical Identity

The structural integrity of a compound is the basis of its chemical behavior. The molecular structure of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is depicted below.

Figure 1. Chemical structure of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine.

Key Identifiers:

-

CAS Number: 90674-84-3[1]

-

Molecular Formula: C₉H₁₃BrN₄[1]

-

Synonyms: 5-bromo-3-(piperidin-1-yl)pyrazin-2-amine[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is presented in the table below. It is important to note that while some of this data is from experimental sources, other values may be predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 257.13 g/mol | [1] |

| Exact Mass | 256.03200 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 391.7°C at 760 mmHg | [1] |

| Density | 1.543 g/cm³ | [1] |

| Flash Point | 190.727°C | [1] |

| Refractive Index | 1.629 | [1] |

Solubility: Specific solubility data in various solvents is not extensively reported. General principles of organic chemistry suggest that due to the presence of the polar amino group and the nitrogen atoms in the pyrazine and piperidine rings, the compound is expected to have some solubility in polar organic solvents. Its relatively nonpolar carbon framework and the bromine atom may also confer solubility in less polar solvents. Experimental determination of solubility in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, dichloromethane, and ethyl acetate is recommended for practical applications.

Spectral Data and Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While a complete set of publicly available spectra for 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is limited, the following provides an overview of the expected spectral features based on its structure and available data for related compounds.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. Based on the structure, the following proton signals are anticipated:

-

Pyrazine Ring Proton: A singlet for the proton on the pyrazine ring. A reported ¹H NMR spectrum in CDCl₃ shows this signal at δ 7.72 (s, 1H) .[1]

-

Amino Group Protons: A broad singlet for the two protons of the primary amino group. A reported spectrum indicates this signal at δ 4.53 (s, 2H) .[1]

-

Piperidine Ring Protons:

-

The four protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a triplet. A reported spectrum shows this at δ 3.12-3.10 (t, J=5.3 Hz, 4H) .[1]

-

The remaining six protons of the piperidine ring (β- and γ-protons) will likely appear as multiplets in the aliphatic region. A reported spectrum indicates these at δ 1.71-1.67 (m, 4H) and δ 1.65-1.61 (m, 2H) .[1]

-

Carbon-13 (¹³C) NMR Spectroscopy

While specific experimental ¹³C NMR data for this compound is not available, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom.

-

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region, typically between δ 130-160 ppm. The carbons directly attached to nitrogen atoms will be deshielded and appear at higher chemical shifts. The carbon bearing the bromine atom will also be influenced by the halogen's electronegativity.

-

Piperidine Ring Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region, generally between δ 20-60 ppm. The carbons alpha to the nitrogen will be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is expected to exhibit characteristic absorption bands:

-

N-H Stretching: The amino group should show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretching from the pyrazine ring will likely appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed in the 2850-3000 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring will result in several bands in the 1400-1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amino group is expected around 1590-1650 cm⁻¹.

-

C-N Stretching: The stretching vibrations of the C-N bonds of the amino and piperidinyl groups will appear in the 1250-1350 cm⁻¹ range.

-

C-Br Stretching: A band corresponding to the C-Br stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine, the mass spectrum should show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom. The exact mass measurement should be consistent with the calculated value of 256.03200 Da.[1]

Synthesis and Experimental Protocols

The synthesis of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine typically involves the nucleophilic substitution of a halogen on a di-halogenated pyrazine precursor. A general synthetic procedure is outlined below.

Figure 2. General synthetic workflow for 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine.

General Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3,5-dibromopyrazine in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, add an excess of piperidine.[1]

-

Reaction Conditions: The reaction mixture is then heated in a sealed tube to a temperature of approximately 120°C for a sufficient period to ensure completion of the reaction (e.g., 18 hours).[1]

-

Workup and Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., methylene chloride) and water. The organic layer is separated, washed, dried over a suitable drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[1] The product can be further purified by standard techniques such as column chromatography or recrystallization to obtain the desired 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine as a yellow solid.[1]

Causality in Experimental Choices:

-

Solvent: DMSO and ethanol are chosen for their ability to dissolve the reactants and for their relatively high boiling points, which are suitable for the elevated reaction temperatures.

-

Sealed Tube: The use of a sealed tube is necessary to prevent the evaporation of the volatile piperidine and the solvent at the high reaction temperature, thereby maintaining the reactant concentrations and driving the reaction to completion.

-

Excess Piperidine: Using an excess of piperidine serves both as a reactant and as a base to neutralize the hydrogen bromide formed during the reaction, thus favoring the product formation.

Conclusion and Future Directions

This technical guide has consolidated the available physical and chemical data for 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine. While key identifiers and some physical properties are reported, there is a clear need for more comprehensive experimental characterization. Future work should focus on obtaining a definitive melting point, detailed solubility profiles in a range of solvents, and complete, high-resolution spectral data (¹H NMR, ¹³C NMR, IR, and MS). Such data would be invaluable to the scientific community, enabling more efficient and predictable use of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

2-Amino-5-bromo-3-piperidin-1-ylpyrazine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and physicochemical properties, providing a foundational understanding for its potential applications in research and drug development.

Core Chemical Identity

Chemical Structure and CAS Number

This compound is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with an amino group at the 2-position, a bromine atom at the 5-position, and a piperidin-1-yl group at the 3-position.

-

Chemical Name: this compound[1]

-

CAS Number: 90674-84-3[1]

-

Molecular Formula: C₉H₁₃BrN₄

-

Molecular Weight: 257.14 g/mol

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.

Rationale for Synthetic Strategy:

The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions activated by electron-withdrawing groups. The presence of two bromine atoms in the starting material, 2-amino-3,5-dibromopyrazine, provides two potential sites for substitution. The bromine at the 3-position is more susceptible to nucleophilic attack by an amine like piperidine due to the electronic influence of the adjacent amino group.

Experimental Protocol:

A common laboratory-scale synthesis is as follows:

-

Reactant Preparation: 2-amino-3,5-dibromopyrazine is used as the starting material. Piperidine serves as the nucleophile. A solvent such as dimethyl sulfoxide (DMSO) or ethanol is chosen to facilitate the dissolution of the reactants.[1]

-

Reaction Setup: The reactants are combined in a sealed tube to prevent the evaporation of the solvent and piperidine, especially at elevated temperatures.[1]

-

Heating: The reaction mixture is heated to 120°C. This temperature provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[1]

-

Reaction Time: The reaction is typically allowed to proceed for 18 hours to ensure a high conversion of the starting material.[1]

-

Work-up and Purification:

-

After cooling, the reaction mixture is partitioned between an organic solvent (e.g., methylene chloride) and water.[1]

-

The aqueous phase is extracted further with the organic solvent to maximize the recovery of the product.[1]

-

The combined organic layers are dried over an anhydrous salt like sodium sulfate (Na₂SO₄) to remove any residual water.[1]

-

The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[1]

-

Further purification can be achieved through techniques like column chromatography or recrystallization to obtain the final product with high purity.

-

Caption: Synthetic workflow for this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Source |

| Melting Point | 128.5 °C | [2] |

| Boiling Point (Predicted) | 391.8 ± 42.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.543 ± 0.06 g/cm³ | [1][2] |

| Flash Point (Predicted) | 190.727 °C | [1] |

| Refractive Index (Predicted) | 1.629 | [1] |

| PSA (Polar Surface Area) | 55 Ų | [1] |

| XLogP3 | 1.8 | [1] |

Applications in Drug Discovery and Development

While specific biological activity and targets for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds with known pharmacological activities.

The Pyrazine Scaffold: The pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates. It is often utilized as a scaffold in the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of kinases.

The Piperidine Moiety: The piperidine ring is another common feature in many pharmaceuticals. Its inclusion can influence a compound's solubility, lipophilicity, and metabolic stability. Furthermore, the piperidine nitrogen can be a key interaction point with biological targets.

Potential as a Kinase Inhibitor Intermediate:

Given that 2-amino-3,5-disubstituted pyrazines are recognized as important scaffolds for aurora kinase inhibitors, it is plausible that this compound could serve as a valuable intermediate in the synthesis of such inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional pharmacophoric groups and modulate the compound's activity and selectivity.

Conclusion

This compound is a readily synthesizable heterocyclic compound. Its structure, combining the pharmacologically relevant pyrazine and piperidine moieties, along with a reactive bromine atom, makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine (CAS No. 90674-84-3), a substituted aminopyrazine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally-derived data in public literature, this document focuses on the foundational principles and detailed methodologies for determining its melting point and solubility. By understanding the structural contributions to these properties and applying rigorous experimental protocols, researchers can effectively characterize this and similar novel chemical entities.

Introduction to this compound

This compound belongs to the aminopyrazine class of heterocyclic compounds. The pyrazine ring is a common scaffold in pharmacologically active molecules, and its derivatives have shown a wide range of biological activities. The substituents on the pyrazine core—an amino group, a bromine atom, and a piperidinyl moiety—are expected to significantly influence its physicochemical properties, including its melting point and solubility, which in turn affect its suitability for pharmaceutical development.

Chemical Structure:

-

IUPAC Name: 5-bromo-3-(piperidin-1-yl)pyrazin-2-amine

-

Molecular Formula: C₉H₁₃BrN₄

-

Molecular Weight: 257.13 g/mol

Physicochemical Properties: Melting Point and Solubility

While specific experimental data for this compound is not extensively reported, we can predict its behavior based on its structural features and by comparing it to related compounds.

Melting Point Analysis

The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.[4]

Predicted Characteristics:

The melting point of this compound is likely to be significantly higher than that of the parent 2-aminopyrazine (m.p. 117-120°C).[5][6][7] This is due to several factors:

-

Increased Molecular Weight: The addition of the bromo and piperidinyl groups substantially increases the molecular weight (257.13 g/mol vs. 95.10 g/mol for 2-aminopyrazine), leading to stronger van der Waals forces.[8][9]

-

Intermolecular Interactions: The presence of the amino group and the nitrogen atoms in the pyrazine and piperidine rings allows for potential hydrogen bonding, which requires more energy to overcome during melting.[8][10]

-

Molecular Symmetry: The overall asymmetry of the molecule might lead to less efficient crystal packing compared to a more symmetrical molecule, which could slightly lower the melting point. However, the strong intermolecular forces are expected to be the dominant factor.[11]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Expected to be a solid with a melting point significantly above 120°C. | Increased molecular weight and potential for hydrogen bonding compared to 2-aminopyrazine. |

| Aqueous Solubility | Predicted to have low to moderate aqueous solubility. | The non-polar piperidinyl and bromo substituents likely decrease water solubility, while the amino and pyrazine nitrogens may contribute to some solubility. Solubility is expected to be pH-dependent. |

| Organic Solvent Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the solubility of similar heterocyclic compounds.[12] |

Solubility Profile

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation.[13] The "like dissolves like" principle is a key determinant, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14][15]

Predicted Characteristics:

-

Aqueous Solubility: The molecule possesses both polar (amino group, pyrazine nitrogens) and non-polar (bromine atom, piperidinyl ring) features. The piperidine ring, in particular, adds significant non-polar character, which is expected to reduce solubility in water. However, the basic nitrogen atoms mean that the aqueous solubility of this compound will be highly pH-dependent. In acidic conditions, protonation of the amino group and the nitrogen atoms of the pyrazine and piperidine rings would form a more soluble salt.

-

Organic Solvent Solubility: It is anticipated that the compound will be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol, which is common for multifunctional heterocyclic compounds.[12]

Experimental Protocols for Characterization

To obtain definitive data, the following rigorous, self-validating experimental protocols are recommended.

Determination of Melting Point

Two primary methods are recommended for accurate melting point determination: the capillary method for a preliminary assessment and Differential Scanning Calorimetry (DSC) for high-precision measurement.

This is a common and accessible method for determining the melting point range of a crystalline solid.[16]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for a more precise measurement.

-

Accurate Measurement: Prepare a new capillary tube with the sample. Heat the apparatus quickly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point using the capillary method.

DSC is a highly precise thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It provides a highly accurate melting temperature (Tm), which is the peak of the endothermic transition.[18][19]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument using a certified standard, such as indium, to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should encompass the expected melting point.

-

Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is typically reported as the melting point.

-

Purity Estimation: The shape of the DSC peak can also be used to estimate the purity of the sample using the van't Hoff equation.[20]

Diagram 2: Workflow for DSC Melting Point Analysis

Caption: Workflow for high-precision melting point determination using DSC.

Determination of Solubility

It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[13]

This high-throughput method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for early-stage drug discovery.[13][21]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions.

-

Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.[22]

-

Precipitate Detection: Quantify the amount of precipitate using a nephelometer (measures light scattering) or by UV-Vis spectroscopy after filtering the solutions through a filter plate to remove any undissolved solid.[22]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method measures the true solubility of a compound at equilibrium and is considered the gold standard for drug development.[23] The shake-flask method is the most common approach.[22]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16][23]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[24]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Diagram 3: Workflow for Thermodynamic Solubility Determination

References

- 1. 90674-84-3 | CAS DataBase [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Aminopyrazine | CAS#:5049-61-6 | Chemsrc [chemsrc.com]

- 7. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 11. researchgate.net [researchgate.net]

- 12. tnjchem.com [tnjchem.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. youtube.com [youtube.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. enamine.net [enamine.net]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

potential therapeutic applications of substituted pyrazines

An In-Depth Technical Guide to the Therapeutic Applications of Substituted Pyrazines

Authored by: Gemini, Senior Application Scientist

Foreword: The Pyrazine Scaffold - A Pillar in Modern Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone of modern drug discovery.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a privileged scaffold in medicinal chemistry. The planarity of the ring allows it to serve as a bioisostere for benzene, pyridine, and pyrimidine, while the nitrogen atoms provide crucial interaction points with biological targets. This guide synthesizes current knowledge on substituted pyrazines, offering a technical overview of their applications in oncology, infectious diseases, and neurology, complete with mechanistic insights and practical experimental protocols for researchers in the field.

Part 1: The Oncological Frontier - Pyrazines as Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3][4] Pyrazine derivatives have been extensively developed as potent and selective kinase inhibitors, with several agents achieving clinical success.[3][5] Their efficacy often stems from the ability of the pyrazine nitrogen to form hydrogen bonds with key amino acid residues in the ATP-binding pocket of the target kinase, acting as ATP-competitive inhibitors.[3]

Mechanism of Action: Competitive ATP Inhibition

Most pyrazine-based kinase inhibitors function by competing with endogenous ATP for binding to the kinase's active site.[3] This binding prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular proliferation, survival, and angiogenesis. The specificity of these inhibitors is determined by the unique interactions between their substituent groups and the amino acid residues lining the ATP-binding pocket.[3]

Caption: Pyrazine kinase inhibitors block signaling by competing with ATP.

Key Pyrazine-Based Kinase Inhibitors in Development and Clinical Use

The versatility of the pyrazine scaffold has led to the development of numerous inhibitors targeting a range of kinases. These agents demonstrate good clinical activity and manageable toxicity profiles in various malignancies.[3][4][5]

| Drug Name | Target Kinase(s) | Indication | Potency (IC₅₀) | Clinical Status |

| Gilteritinib | FLT3 / AXL | Relapsed/Refractory Acute Myeloid Leukemia (AML) with FLT3 mutation | - | FDA Approved[3] |

| Darovasertib | Protein Kinase C (PKC) | Metastatic Uveal Melanoma | 1.9 nM (PKCα)[3] | FDA Approved[3] |

| Upadacitinib | JAK1 | Rheumatoid Arthritis, other autoimmune disorders | 47 nM[3] | FDA Approved[3] |

| CCT245737 | CHK1 | RAS-mutant NSCLC (preclinical) | 1.4 nM[3] | Clinical Candidate |

| AKN-028 | Tyrosine Kinases | Acute Myeloid Leukemia (AML) | - | Preclinical[6] |

Part 2: Combating Infectious Diseases

Substituted pyrazines are critical components of the antimicrobial armamentarium, exhibiting activity against bacteria, viruses, and fungi.[7][8][9][10]

Pyrazinamide: A Cornerstone of Tuberculosis Therapy

Pyrazinamide (PZA) is a unique antituberculosis drug essential for shortening the duration of therapy.[11][12] It is a prodrug that targets non-replicating "persister" bacilli in the acidic environment of granulomas, a feat other antibiotics struggle to achieve.[11][13]

Mechanism of Action: PZA diffuses into Mycobacterium tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) converts it to its active form, pyrazinoic acid (POA).[14][15] POA accumulation disrupts multiple cellular processes, including membrane potential, energy production, and coenzyme A synthesis, ultimately leading to cell death.[11][14][15] Resistance to PZA is most commonly caused by mutations in the pncA gene.[12]

Caption: Prodrug activation and multi-target mechanism of Pyrazinamide.

Antiviral Pyrazines: The Case of Favipiravir

Favipiravir (T-705) is a pyrazine carboxamide derivative with broad-spectrum activity against RNA viruses, including influenza, Ebola, and SARS-CoV-2.[6][16] It functions as a prodrug that, once metabolized intracellularly to its active phosphoribosylated form (favipiravir-RTP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][16] This inhibition ultimately terminates viral replication. Numerous analogs of favipiravir have been synthesized to improve its antiviral activity and pharmacokinetic profile.[16][17]

Broad-Spectrum Antibacterial and Antifungal Activity

Beyond tuberculosis, various pyrazine derivatives have demonstrated promising antibacterial and antifungal properties.[7][18] Fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, have shown high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[18] The mechanism often involves the disruption of microbial cell wall synthesis or other essential metabolic pathways.[10] The triazolo[4,3-a]pyrazine scaffold has also been identified as a promising nucleus for developing new antibacterial agents.[19]

Part 3: Neuroprotective Applications

Substituted pyrazines are emerging as promising agents for the treatment of neurological disorders. Their antioxidant and anti-inflammatory properties are central to their neuroprotective effects.[1][20]

Tetramethylpyrazine (Ligustrazine)

Tetramethylpyrazine, a component of the traditional Chinese medicine Chuanxiong, has been shown to protect against cerebral ischemia/reperfusion injury.[21]

Mechanism of Action: Its neuroprotective effects are mediated, at least in part, by the upregulation of antioxidant proteins like thioredoxin.[21] By enhancing the cellular antioxidant defense system, tetramethylpyrazine mitigates oxidative stress and reduces neuronal damage following an ischemic event. Other pyrazine-containing natural product hybrids have also shown neuroprotective activity by inhibiting apoptosis in neuronal cells.[7]

Part 4: Synthesis and Experimental Protocols

The synthesis of substituted pyrazines is a well-established field, with numerous methods available to medicinal chemists.[8] A common and effective strategy involves the condensation of an N-substituted iminodiacetonitrile with various reagents.[22]

General Synthesis of 2-Amino-6-Substituted Pyrazines

This method provides a versatile route to a variety of pyrazine derivatives.[22]

Causality: The reaction proceeds via the base-mediated cyclization of the iminodiacetonitrile derivative. The choice of the reacting amine or alcohol determines the final substituent at the 6-position, allowing for diverse library generation.

Caption: General workflow for the synthesis of substituted pyrazines.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted pyrazine against a target kinase.

Principle: This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

-

Target Kinase (e.g., RAF, MEK, CHK1)

-

Kinase Substrate (specific to the kinase)

-

ATP

-

Kinase Assay Buffer

-

Test Compound (Substituted Pyrazine) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader with luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.

-

Reaction Setup:

-

To each well of the assay plate, add 5 µL of the kinase/substrate mixture in assay buffer.

-

Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

-

Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.

-

-

Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 1 hour. The time may need optimization depending on the kinase's activity.

-

Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 10 µL of the Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control).

-

Normalize the data to the positive (DMSO only, 100% activity) and negative (no ATP, 0% activity) controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion and Future Outlook

Substituted pyrazines are a remarkably versatile and pharmacologically significant class of compounds.[1][8] Their success in oncology as kinase inhibitors and in infectious disease as cornerstone therapies like pyrazinamide highlights their importance.[3][11] Future research will likely focus on developing novel pyrazine derivatives with enhanced selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring their potential in other therapeutic areas like neurodegenerative and inflammatory diseases. The continued exploration of new synthetic methodologies will further empower medicinal chemists to fine-tune the structure and properties of these powerful heterocyclic agents, paving the way for the next generation of pyrazine-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 17. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pyrazine Scaffold in Medicinal Chemistry

Executive Summary: The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its ability to serve as a bioisosteric replacement for other aromatic systems, have established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth technical analysis of the pyrazine core, covering its fundamental properties, key synthetic methodologies, diverse therapeutic applications, and the underlying principles of its mechanism of action in notable drugs. Detailed experimental protocols for synthesis and biological evaluation are provided to bridge theory with practical application for researchers in the field.

Introduction: The Pyrazine Scaffold

The pyrazine ring is a planar, electron-deficient aromatic system. The two nitrogen atoms significantly influence the ring's electronics, creating a dipole moment of zero due to molecular symmetry but rendering the adjacent carbon atoms susceptible to nucleophilic attack.[1] This electron-deficient nature is a key feature leveraged by medicinal chemists.

Heterocyclic compounds are fundamental to drug design, often containing nitrogen, oxygen, and sulfur atoms that can accept electrons and form hydrogen bonds, thereby enhancing the binding affinity of a molecule to its biological target compared to simple hydrocarbons.[1][2] The pyrazine scaffold is a quintessential example of this principle, appearing in numerous natural products and clinically approved pharmaceuticals.[3][4]

Diagram 1.1: Core Structure and Properties of Pyrazine

Caption: Core structure of the pyrazine ring and its key physicochemical properties.

A Privileged Scaffold: The Role of Pyrazine in Drug Design

The pyrazine moiety is frequently employed as a bioisostere—a chemical substituent that retains similar physical or chemical properties to the original group, leading to comparable biological activity. It is often used to replace benzene, pyridine, and pyrimidine rings in lead optimization campaigns.[5] This substitution can profoundly impact a drug candidate's profile by:

-

Modulating Potency: The nitrogen atoms can introduce crucial hydrogen bonding interactions with target proteins, particularly in the hinge region of kinases.

-

Improving Physicochemical Properties: Replacing a lipophilic phenyl ring with a more polar pyrazine can enhance aqueous solubility and modulate lipophilicity (cLogP), which is critical for favorable pharmacokinetics.[6]

-

Altering Metabolic Stability: The introduction of nitrogen atoms can block sites of metabolism (e.g., cytochrome P450-mediated oxidation) that may be problematic in a phenyl-containing analog, potentially increasing the drug's half-life.[6]

For instance, the replacement of a pyridine ring with a pyrazine was a key step in the development of FAAH inhibitors, successfully mitigating CYP liability while enhancing potency.[6]

Key Therapeutic Applications

The versatility of the pyrazine scaffold is evident in the broad range of diseases addressed by drugs containing this core.

| Drug Name | Therapeutic Area | Mechanism of Action (Brief) | Year of First Approval |

| Pyrazinamide | Tuberculosis | Prodrug converted to pyrazinoic acid; disrupts membrane potential and energy production in M. tuberculosis.[1] | 1952 |

| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome's chymotrypsin-like activity (β5 subunit).[7] | 2003 |

| Amiloride | Cardiovascular (Diuretic) | Blocks epithelial sodium channels (ENaC) in the distal convoluted tubule. | 1967 |

| Glipizide (Glucotrol®) | Diabetes (Type 2) | Sulfonylurea; blocks ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin release. | 1984 |

| Gilteritinib (Xospata®) | Oncology (AML) | Dual inhibitor of FLT3 and AXL tyrosine kinases. | 2018 |

Synthetic Strategies for Pyrazine Scaffolds

The most fundamental and widely employed method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][8] This reaction is robust, versatile, and often proceeds under mild conditions. The initial condensation forms a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine.[9]

Diagram 4.1: General Synthesis Workflow for Pyrazines

Caption: General workflow for the synthesis of a substituted pyrazine.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

This protocol describes a one-pot synthesis via the condensation of benzil (a 1,2-dicarbonyl) and ethylenediamine (a 1,2-diamine) using a base catalyst in aqueous methanol.[10]

Materials:

-

Benzil (recrystallized)

-

Ethylenediamine

-

Potassium tert-butoxide (t-BuOK)

-

Methanol (MeOH)

-

Deionized Water

-

Petroleum Ether

-

Ethyl Acetate

-

Silica Gel (for column chromatography)

-

50 mL Round Bottom Flask, Magnetic Stirrer, TLC plates

Procedure:

-

Reaction Setup: In a 50 mL round bottom flask, dissolve 2.0 mmol of benzil in 3 mL of aqueous methanol (e.g., 9:1 MeOH:H₂O). Stir with a magnetic spinning bar until a homogeneous solution is formed.

-

Addition of Reagents: To the stirring solution, add 2.0 mmol of ethylenediamine. Following this, add a catalytic amount of t-BuOK (0.08 mmol, approx. 10 mg).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzil) is consumed (typically 6-8 hours).

-

Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography using silica gel. Elute with a gradient of petroleum ether and ethyl acetate to yield pure 2,3-diphenylpyrazine.

Causality and Trustworthiness: This method is efficient and environmentally benign as it avoids harsh reagents and high temperatures.[8] The use of a catalytic amount of base (t-BuOK) is sufficient to promote the condensation. The in-situ oxidation to the aromatic product occurs readily, likely facilitated by atmospheric oxygen, thus avoiding a separate, often harsh, oxidation step.[10] The protocol's self-validating nature lies in the straightforward monitoring by TLC and purification by standard column chromatography, yielding a product whose identity can be confirmed by spectroscopic methods (NMR, MS).

Case Study: Bortezomib and the Ubiquitin-Proteasome Pathway

Bortezomib (Velcade®) is a paradigm-shifting therapeutic that validates the pyrazine scaffold's utility in oncology. It is a dipeptidyl boronic acid that acts as a highly selective and reversible inhibitor of the 26S proteasome.[3]

The ubiquitin-proteasome pathway is the primary mechanism for regulated protein degradation in eukaryotic cells, essential for removing misfolded proteins and controlling the cell cycle.[11] In cancer cells, particularly multiple myeloma, this pathway is highly active. By inhibiting the proteasome, Bortezomib causes a build-up of pro-apoptotic proteins and disrupts regulatory pathways like NF-κB, ultimately leading to programmed cell death.[7][11]

The pyrazine ring in Bortezomib is crucial for its activity. The N-acyl-L-phenylalanine-pyrazine moiety correctly positions the boronic acid warhead to interact with the catalytic threonine residue (Thr1) in the β5 subunit (the site of chymotrypsin-like activity) of the proteasome.[7][12]

Diagram 5.1: Mechanism of Action of Bortezomib

Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.

Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel pyrazine derivatives is a critical step in the drug discovery process. Below are standard, validated protocols for assessing cytotoxicity and target-specific inhibition.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Human cancer cell line (e.g., A549 lung cancer cells)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well clear, flat-bottom tissue culture plates

-

Test compound (pyrazine derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine test compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 540-590 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro VEGFR-2 Kinase Assay

Many pyrazine derivatives are potent kinase inhibitors. This protocol describes a luminescence-based assay to quantify the inhibition of recombinant human VEGFR-2, which measures the amount of ATP remaining after the kinase reaction.[2][14]

Materials:

-

Recombinant Human VEGFR-2 (KDR)

-

Kinase Buffer (e.g., BPS Bioscience 5x Kinase Buffer 1)

-

ATP solution (500 µM)

-

PTK Substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

Test compound (pyrazine derivative) dissolved in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)

-

Solid white 96-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[15]

-

Compound Dilution: Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Assay Setup: To the wells of a white 96-well plate, add 2.5 µL of the diluted inhibitor. For positive control (100% activity) and blank (no enzyme) wells, add 2.5 µL of buffer with DMSO.

-

Kinase Reaction: Add 12.5 µL of the Master Mix to each well.[14] Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 10 µL of 1x Kinase Buffer to the blank wells.

-

Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.[2][15]

-

Detection: Stop the reaction and detect remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Subtract the blank reading from all other values. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Conclusion and Future Outlook

The pyrazine scaffold is an undeniably powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and synthetic accessibility have cemented its role in a diverse array of approved drugs and clinical candidates. From the life-saving anti-tubercular activity of pyrazinamide to the targeted proteasome inhibition of bortezomib, the pyrazine core has demonstrated its capacity to form the foundation of impactful medicines.

Future research will likely focus on exploring novel substitutions on the pyrazine ring to fine-tune biological activity and pharmacokinetic profiles. The use of pyrazine-containing fragments in fragment-based drug discovery (FBDD) and the development of new pyrazine-based covalent inhibitors and proteolysis-targeting chimeras (PROTACs) represent exciting frontiers for this versatile scaffold. As synthetic methodologies continue to advance, the ability to rapidly generate diverse pyrazine libraries will further accelerate the discovery of next-generation therapeutics.

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mch.estranky.sk [mch.estranky.sk]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.wiki [static.igem.wiki]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

pharmacological profile of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine

An In-depth Technical Guide to the Pharmacological Evaluation of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine: A Novel Investigational Compound

Authored by: A Senior Application Scientist

Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to a range of therapeutic agents.[1] This guide presents a comprehensive framework for the pharmacological characterization of a novel derivative, this compound. Lacking a pre-existing pharmacological profile, this document serves as a forward-looking technical manual for researchers and drug development professionals. It outlines a systematic, multi-tiered approach to elucidate the compound's mechanism of action, potency, selectivity, and potential therapeutic applications. The methodologies described herein are grounded in established principles of drug discovery and are designed to generate a robust data package for this promising, yet uncharacterized, chemical entity.

Introduction and Rationale

The aminopyrazine core is a privileged scaffold in drug discovery, found in molecules targeting a variety of biological pathways, including kinase signaling and inflammatory processes.[2][3] The incorporation of a piperidinyl group can modulate physicochemical properties such as solubility and lipophilicity, while also providing vectors for interaction with target proteins. The bromine substituent offers a site for further chemical modification or can contribute to binding interactions through halogen bonding.

Given the therapeutic potential of related aminopyrazine and piperidine-containing molecules, this compound represents a novel chemical entity with a high probability of possessing interesting biological activity. This guide provides a roadmap for its initial pharmacological evaluation.

Physicochemical Properties (Predicted)

A preliminary in silico assessment of the compound's properties is crucial for guiding experimental design.

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₁₃BrN₄ | - |

| Molecular Weight | 257.13 g/mol | Adherence to Lipinski's Rule of Five |

| XLogP3 | 1.8 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability |

| Topological Polar Surface Area | 55 Ų | Suggests good cell penetration |

These properties are based on known values for the compound's structure and provide a theoretical baseline.[4]

Proposed High-Throughput Screening and Target Identification

The initial step in characterizing a novel compound is to perform broad screening to identify potential biological targets.

Broad Panel Kinase Screening

Rationale: Many aminopyrazine derivatives have been identified as kinase inhibitors.[3] A broad panel screen against hundreds of kinases is a cost-effective first pass to identify potential targets.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: Perform an initial screen at a concentration of 1 µM and 10 µM.

-

Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega).

-

Data Analysis: Identify "hits" as kinases with >50% inhibition at 1 µM or >70% at 10 µM.

Caption: Workflow for initial kinase target identification.

Phenotypic Screening

Rationale: In parallel with target-based screening, phenotypic screens can reveal unexpected cellular effects and guide further investigation.

Methodology:

-

Cell Lines: Select a diverse panel of cancer cell lines (e.g., NCI-60 panel) and normal cell lines.

-

Assay: Perform a 72-hour cell viability assay (e.g., CellTiter-Glo®) with a dose-response of the compound (e.g., 0.01 to 100 µM).

-

Data Analysis: Calculate GI₅₀ (50% growth inhibition) values for each cell line. Identify cell lines with high sensitivity.

In Vitro Pharmacological Characterization

Once potential targets are identified, a detailed in vitro characterization is necessary to determine potency, selectivity, and mechanism of action.

Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

Rationale: To quantify the potency of the compound against the identified "hit" kinases.

Methodology:

-

Assay Setup: Use a biochemical assay specific to the kinase of interest (e.g., ADP-Glo™, LanthaScreen™).

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound, starting from 100 µM.

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Workflow for determining compound potency (IC₅₀).

Cellular Target Engagement Assay

Rationale: To confirm that the compound interacts with its intended target within a cellular context.

Methodology:

-

Cell Line Selection: Use a cell line that expresses the target kinase.

-

Assay: Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.

-

Experiment: Treat cells with increasing concentrations of the compound and measure the stabilization or binding to the target protein.

-

Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) for target engagement.

In Vitro ADME and Toxicology

Early assessment of absorption, distribution, metabolism, and excretion (ADME) and toxicity is critical for evaluating the drug-like properties of the compound.

| Assay | Methodology | Key Parameters |

| Metabolic Stability | Incubation with liver microsomes (human, rat) followed by LC-MS/MS analysis. | t₁/₂, Intrinsic Clearance (CLint) |

| CYP450 Inhibition | Incubation with recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and specific substrates. | IC₅₀ for each isoform |

| Plasma Protein Binding | Equilibrium dialysis with plasma from relevant species. | Percent bound |

| Aqueous Solubility | Measurement of solubility in phosphate-buffered saline (PBS) at pH 7.4. | µg/mL |

| hERG Inhibition | Patch-clamp electrophysiology on hERG-expressing cells. | IC₅₀ |

| Cytotoxicity | Assessment of viability in a non-cancerous cell line (e.g., HEK293). | CC₅₀ (50% cytotoxic concentration) |

In Vivo Pharmacokinetic and Efficacy Studies

Should the in vitro profile be promising, the next logical step is to evaluate the compound's behavior and efficacy in a living organism.

Pharmacokinetic (PK) Study

Rationale: To understand the exposure of the compound in vivo after administration.

Methodology:

-

Animal Model: Typically male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Administer the compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (%F).

In Vivo Efficacy (Xenograft Model)

Rationale: To assess the anti-tumor activity of the compound in a relevant cancer model.

Methodology:

-

Model Selection: Based on the most sensitive cell line from the phenotypic screen, establish a tumor xenograft model in immunocompromised mice (e.g., nude mice).

-

Dosing Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups. Dose the compound daily (or as determined by PK) via oral gavage.

-

Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, calculate Tumor Growth Inhibition (TGI).

Caption: Workflow for a typical in vivo xenograft efficacy study.

Conclusion

This compound is a novel chemical entity with significant potential, given its structural alerts derived from known pharmacologically active classes. The systematic approach detailed in this guide provides a robust framework for its comprehensive pharmacological evaluation. By progressing through high-throughput screening, detailed in vitro characterization, ADME/Tox profiling, and in vivo studies, researchers can thoroughly elucidate the compound's therapeutic potential and suitability for further preclinical and clinical development.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

A Technical Guide to the Speculative Mechanism of Action of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine as a Protein Kinase Inhibitor

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical exploration of the speculative mechanism of action for the novel chemical entity, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine. In the absence of direct empirical data for this specific molecule, we leverage established principles of medicinal chemistry and structure-activity relationships (SAR) from analogous compounds to hypothesize its function. Based on the prevalence of the aminopyrazine scaffold and piperidine moieties in known bioactive agents, we posit that this compound is a putative inhibitor of protein kinases. This guide will delineate the scientific rationale for this hypothesis, propose a specific kinase family as a potential target, and provide a comprehensive, multi-phase experimental workflow designed to rigorously validate this speculation. The protocols and logical frameworks presented herein are intended to serve as a self-validating system for researchers embarking on the characterization of this or structurally related compounds.

Introduction and Rationale for a Kinase Inhibition Hypothesis

The compound this compound is a heterocyclic molecule featuring a substituted pyrazine core. While direct literature on its biological activity is sparse, its constituent functional groups are well-represented in the canon of medicinal chemistry, particularly in the domain of kinase inhibition. Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2]

Our speculation is predicated on two key structural features:

-

The Aminopyrazine Scaffold: This bicyclic aromatic system is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4][5] The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor within the ATP-binding pocket. Several aminopyrazine derivatives have been successfully developed as inhibitors of kinases such as Nek2, MK-2, and FGFR.[3][6][7]

-

The Piperidine Moiety: The piperidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties and provide additional binding interactions.[8][9] Appended to the pyrazine core, it can extend into hydrophobic pockets within the ATP-binding site, forming van der Waals contacts and contributing to both potency and selectivity.[10][11] Furthermore, its presence can influence solubility, metabolic stability, and cell permeability, all critical parameters for a successful drug candidate. For instance, piperidine-substituted quinolinones have been identified as potent p38 MAP kinase inhibitors.[12]

Based on this structural analysis, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The logical framework for investigating this hypothesis is outlined in the subsequent sections.

Hypothesized Mechanism of Action: Competitive Inhibition of a Serine/Threonine Kinase

We propose that the compound binds to the ATP-binding site of a protein kinase, preventing the binding of the natural co-substrate, ATP, and thereby inhibiting downstream signal transduction. The aminopyrazine core is predicted to engage with the hinge region, while the piperidine and bromo-substituents explore adjacent hydrophobic regions, conferring specificity for a particular kinase or kinase family.

Given the precedent in the literature for similar scaffolds, a plausible target class for this compound could be the Mitogen-Activated Protein Kinase (MAPK) family , such as p38 or a related serine/threonine kinase involved in inflammatory or cell-cycle pathways.[6][12]

Caption: Conceptual binding of the hypothesized inhibitor in a kinase ATP pocket.

A Phased Experimental Workflow for Mechanism of Action Validation

To systematically test our hypothesis, we propose a three-phase experimental plan. This workflow is designed to first identify potential kinase targets, then characterize the inhibitory interaction, and finally confirm the biological effect in a cellular context.

Phase 1: Initial Target Identification and Validation

The primary objective of this phase is to perform a broad, unbiased screen to identify which of the >500 kinases in the human kinome are potential targets for our compound.

Protocol 1.1: Kinome-Wide Activity Profiling

-

Objective: To identify kinases whose activity is significantly inhibited by the test compound.

-

Methodology: A radiometric-based activity assay is the gold standard for its direct measurement of substrate phosphorylation and low interference rates.[13][14]

-

Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase HotSpot) that offers a panel of hundreds of purified, active kinases.[13]

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A standard screening concentration is 1 µM or 10 µM.

-

Kinase Reaction: For each kinase, combine the purified enzyme, its specific substrate, and the kinase assay buffer in the wells of a microtiter plate.

-

Inhibitor Addition: Add the test compound to the reaction wells. Include a DMSO-only vehicle control and a known potent inhibitor for each kinase as a positive control.

-

Initiation of Reaction: Start the phosphorylation reaction by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.[15]

-

Incubation: Incubate the plates at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³³P]-ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

-

% Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100

-

-

-

Data Presentation: Summarize the results in a table, highlighting kinases that show significant inhibition (e.g., >50% inhibition).

| Kinase Target | Kinase Family | ATP Conc. (µM) | % Inhibition @ 10 µM |

| Kinase A | CMGC | 10 | 85% |

| Kinase B | TK | 100 | 12% |

| Kinase C | CAMK | 50 | 5% |

| p38α (MAPK14) | CMGC | 10 | 92% |

| Nek2 | NEK | 10 | 78% |

Table 1: Example output from a kinome profiling screen.

Phase 2: In Vitro Potency and Kinetic Characterization

Once one or more primary targets ("hits") are identified, the next phase focuses on quantifying the compound's potency and elucidating the kinetic mechanism of inhibition.

Protocol 2.1: IC₅₀ Determination

-

Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC₅₀).

-

Methodology: Perform the same radiometric or a fluorescence-based kinase assay as in Phase 1, but with a serial dilution of the inhibitor.

-

Assay Setup: Prepare reactions with the target kinase (e.g., p38α), its substrate (e.g., Myelin Basic Protein), and [γ-³³P]-ATP.

-

Inhibitor Dilution: Create a 10-point, 3-fold serial dilution of the test compound, typically ranging from 100 µM down to the low nanomolar range.

-

Data Collection: Measure kinase activity at each inhibitor concentration.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Protocol 2.2: Mechanism of Action (MoA) Studies

-

Objective: To determine if the compound is competitive with ATP.

-

Methodology: Perform the kinase activity assay with varying concentrations of both the inhibitor and ATP.

-

Experimental Design: Set up a matrix of reactions where the inhibitor concentration is varied along one axis and the ATP concentration is varied along the other.

-

Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration. Analyze the data using a Lineweaver-Burk (double reciprocal) plot.

-

Interpretation:

-

Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the Y-axis (Vmax remains unchanged, Km increases). This confirms the compound binds to the same site as ATP.

-

Non-competitive Inhibition: Lines will intersect on the X-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive/Mixed Inhibition: Lines will be parallel or intersect in the upper-left quadrant.

-

-

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Phase 3: Cellular Activity and Target Engagement

Biochemical assays use purified components. It is crucial to confirm that the compound can enter cells, bind to its intended target, and exert a biological effect in a physiological context.[16][17]

Protocol 3.1: Cellular Target Engagement

-

Objective: To confirm that the compound binds to the target kinase inside living cells.

-

Methodology: The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for this purpose.[2][18]

-

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Assay Principle: Add a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket. In the absence of an inhibitor, the tracer binds to the NanoLuc-kinase fusion, bringing the luciferase and fluorophore into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Competitive Displacement: Treat the cells with the test compound. If it enters the cells and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

-

Data Analysis: Quantify the BRET signal across a range of compound concentrations to determine a cellular IC₅₀, reflecting target affinity in a physiological environment.

-

Protocol 3.2: Inhibition of Downstream Signaling

-

Objective: To demonstrate that target engagement leads to inhibition of the kinase's signaling pathway.

-

Methodology: Western Blot analysis to measure the phosphorylation of a known downstream substrate of the target kinase.

-

Cell Treatment: Use a relevant cell line (e.g., THP-1 monocytes for p38α) and stimulate the pathway of interest (e.g., with LPS to activate the p38 pathway).[6] Treat cells with increasing concentrations of the test compound for a set period.

-